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molecular formula C10H13BrN2O B1276069 5-Bromo-2-morpholin-4-ylaniline CAS No. 91062-48-5

5-Bromo-2-morpholin-4-ylaniline

Cat. No. B1276069
M. Wt: 257.13 g/mol
InChI Key: JAINJKOIAULFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

To a solution of 4-(4-bromo-2-nitrophenyl)morpholine (13.2 g, 46 mmol) dissolved in EtOAc (200.00 mL, 2043 mmol) at rt was added all in one portion tin(II) chloride dehydrate (52 g, 230 mmol). An exotherm developed and the orange color faded to a faint yellow. The reaction was stirred at ambient temperature for 15 min then heated to reflux for 45 min. After 60 min TLC indicated no starting material remained and the reaction was equilibrated to rt. The reaction was washed with 200 mL 5N aq. Sodium hydroxide solution followed by 100 mL water and 50 mL brine. The organic separation was stirred over anhydrous magnesium sulfate, filtered and the filtrate concd under reduced pressure to afford a pale yellow solid. Mass Spectrum (ESI) m/e=257.0 & 259.0 (M+1).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[C:4]([N+:14]([O-])=O)[CH:3]=1.CCOC(C)=O.[Sn](Cl)Cl>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)=[C:4]([CH:3]=1)[NH2:14]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N1CCOCC1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
WAIT
Type
WAIT
Details
After 60 min TLC indicated
Duration
60 min
CUSTOM
Type
CUSTOM
Details
was equilibrated to rt
WASH
Type
WASH
Details
The reaction was washed with 200 mL 5N aq. Sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic separation
STIRRING
Type
STIRRING
Details
was stirred over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate concd under reduced pressure to afford a pale yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=CC(=C(N)C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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